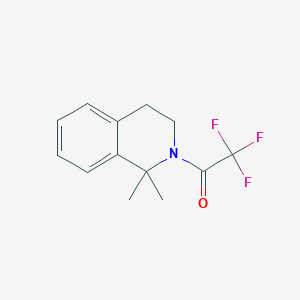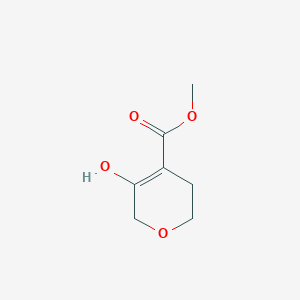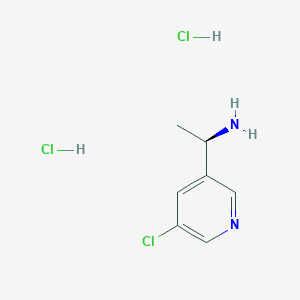![molecular formula C16H19F4NO2 B13672239 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a fluoro-trifluoromethyl phenyl group and protected by a tert-butoxycarbonyl (Boc) group.
Métodos De Preparación
The synthesis of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethyl Phenyl Group: This step involves the substitution of the pyrrolidine ring with a fluoro-trifluoromethyl phenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-trifluoromethyl phenyl group, to introduce new substituents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for deprotection.
Aplicaciones Científicas De Investigación
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluoro-trifluoromethyl phenyl group can enhance the compound’s binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine: This compound features a chloro group instead of a fluoro group, which can affect its reactivity and applications.
1-Boc-3-[2-fluoro-5-(methyl)phenyl]pyrrolidine: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C16H19F4NO2 |
|---|---|
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
Clave InChI |
JCZOHVAZVHTLRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/no-structure.png)
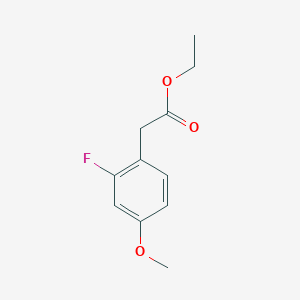
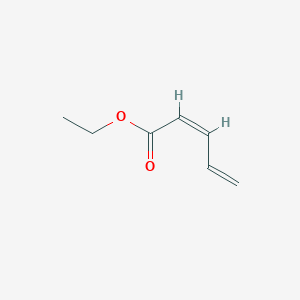
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
